molecular formula C15H15N7O B2430244 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide CAS No. 2310038-73-2

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide

Cat. No. B2430244
CAS RN: 2310038-73-2
M. Wt: 309.333
InChI Key: COCWMWXVRVYEJV-UHFFFAOYSA-N
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Description

The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction data . The compound crystallizes in a monoclinic P 2 1 / n space group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions and cycloaddition with dipolarophiles . The reaction mixture is then poured on ice and the separated solid is collected by filtration .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13c nuclear magnetic resonance (13C NMR), as well as mass spectral data .

Scientific Research Applications

Anticancer Properties

The triazolothiadiazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have investigated its cytotoxic effects against various cancer cell lines. The compound’s ability to inhibit tumor growth and induce apoptosis makes it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

Triazolothiadiazines exhibit significant antimicrobial properties. They have been evaluated against bacteria, fungi, and other pathogens. Their mechanism of action involves disrupting essential cellular processes, making them potential candidates for novel antibiotics or antifungal agents .

Analgesic and Anti-Inflammatory Effects

Studies have explored the analgesic and anti-inflammatory potential of this compound. It may modulate pain pathways and reduce inflammation, offering therapeutic options for pain management and inflammatory conditions .

Antioxidant Properties

The triazolothiadiazine scaffold has demonstrated antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Further investigations are needed to understand its precise mechanisms and potential applications .

Antiviral Activity

Researchers have examined the compound’s antiviral effects. It may interfere with viral replication or entry, making it relevant for combating viral infections. However, more studies are necessary to validate its efficacy against specific viruses .

Enzyme Inhibitors

The compound acts as an enzyme inhibitor, targeting enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzymes play essential roles in various physiological processes, and their inhibition could lead to therapeutic benefits .

Potential Antitubercular Agent

Triazolothiadiazines have also been explored as antitubercular agents. Tuberculosis remains a global health challenge, and novel compounds with antimycobacterial activity are continually sought. This scaffold shows promise in this context .

Structure–Activity Relationship (SAR) Studies

Understanding the SAR of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is crucial for drug design. Researchers investigate how specific modifications affect pharmacological properties, aiding in rational drug development .

Future Directions

The future directions for similar compounds involve further exploration of their antimicrobial properties . Additionally, the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on incorporating these moieties into the compound structure to enhance its bioactivity.

properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c1-20(15(23)12-4-2-3-7-16-12)11-8-21(9-11)14-6-5-13-18-17-10-22(13)19-14/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCWMWXVRVYEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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